molecular formula C12H10ClNO3 B6157700 (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid CAS No. 2413847-00-2

(2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid

Cat. No.: B6157700
CAS No.: 2413847-00-2
M. Wt: 251.7
InChI Key:
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Description

“(2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid” is a complex organic compound. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. It also has a chloro group attached to the isoquinoline, an oxy group linking it to a propanoic acid moiety. The (2S) indicates that it is a chiral molecule and this is the S (sinister, from Latin) enantiomer .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline core, followed by the introduction of the chloro group, and finally coupling with propanoic acid via an ether linkage. The exact methods would depend on many factors, including the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the isoquinoline portion, the polar ether and carboxylic acid groups, and the potential for hydrogen bonding via the carboxylic acid .


Chemical Reactions Analysis

As an organic compound containing a carboxylic acid group, it could undergo reactions typical of carboxylic acids, such as esterification or amide formation. The chloro group on the isoquinoline could potentially be substituted in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would likely make it acidic. The compound may have limited solubility in water due to the isoquinoline group, but the carboxylic acid could enhance its solubility .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The future directions for research on this compound could be vast. It could be explored for potential medicinal properties, given the prevalence of isoquinoline structures in alkaloids and pharmaceuticals. Additionally, its synthesis could be optimized, or it could be used as a building block to synthesize other complex molecules .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Isoquinoline", "Chlorine gas", "Sodium hydroxide", "2-Bromopropanoic acid", "Sodium bicarbonate", "Hydrochloric acid", "Diethyl ether", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Chlorination of Isoquinoline", "Isoquinoline is treated with chlorine gas in the presence of sodium hydroxide to form 1-chloroisoquinoline.", "Step 2: Bromination of 2-Bromopropanoic acid", "2-Bromopropanoic acid is treated with bromine in the presence of sodium bicarbonate to form 2-bromo- propanoic acid.", "Step 3: Coupling Reaction", "1-chloroisoquinoline and 2-bromo- propanoic acid are coupled together in the presence of a palladium catalyst to form (2S)-2-[(1-chloroisoquinolin-4-yl)oxy]propanoic acid.", "Step 4: Purification", "The crude product is purified by recrystallization from diethyl ether/methanol or ethanol." ] }

CAS No.

2413847-00-2

Molecular Formula

C12H10ClNO3

Molecular Weight

251.7

Purity

95

Origin of Product

United States

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